(1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxamide
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Overview
Description
(1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxamide is a cyclopropane derivative with two bromine atoms and a phenyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxamide typically involves the cyclopropanation of a suitable precursor, such as a phenyl-substituted alkene, followed by bromination and subsequent amide formation. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and brominating agents like bromine or N-bromosuccinimide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols or amines.
Cyclopropane Ring Opening: Under certain conditions, the cyclopropane ring can be opened to form linear or cyclic products.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in substitution reactions, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropane derivatives, while oxidation and reduction reactions can produce carboxylic acids, alcohols, or amines .
Scientific Research Applications
(1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(1S,3R)-2,2-dibromo-3-phenylcyclopropane-1-carboxamide: A stereoisomer with different spatial arrangement of atoms.
2,2-dibromo-3-phenylcyclopropane-1-carboxylic acid: A related compound with a carboxylic acid group instead of a carboxamide.
2,2-dibromo-3-phenylcyclopropane-1-methanol: A derivative with a hydroxyl group instead of a carboxamide.
Uniqueness
(1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
676129-88-7 |
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Molecular Formula |
C10H9Br2NO |
Molecular Weight |
318.99 g/mol |
IUPAC Name |
(1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C10H9Br2NO/c11-10(12)7(8(10)9(13)14)6-4-2-1-3-5-6/h1-5,7-8H,(H2,13,14)/t7-,8+/m1/s1 |
InChI Key |
QYHPAXUKHCKRBX-SFYZADRCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](C2(Br)Br)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(Br)Br)C(=O)N |
Origin of Product |
United States |
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